molecular formula C21H19N3O5S B2558465 N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide CAS No. 941947-39-3

N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide

Cat. No.: B2558465
CAS No.: 941947-39-3
M. Wt: 425.46
InChI Key: JFGZVUGPENBABM-UHFFFAOYSA-N
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Description

N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C21H19N3O5S and its molecular weight is 425.46. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide Similar compounds have shown antitumor activities against hela, a549, and mcf-7 cell lines .

Mode of Action

The exact mode of action of This compound It’s suggested that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line .

Biochemical Pathways

The specific biochemical pathways affected by This compound The induction of apoptosis and cell cycle arrest suggests that it may interfere with the pathways regulating cell growth and division .

Result of Action

The result of the action of This compound is potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines . This suggests that the compound could have potential antitumor activity.

Biological Activity

N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide) is a complex organic compound with significant biological activity. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H20N2O4SC_{19}H_{20}N_2O_4S, with a molecular weight of approximately 372.44 g/mol. The structure includes a thiazole ring, a methoxybenzamide moiety, and a benzo[d][1,3]dioxole fragment, which contribute to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes the formation of the thiazole ring followed by the attachment of the benzo[d][1,3]dioxole moiety and subsequent modifications to achieve the final product.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing thiazole rings have shown cytotoxic effects against various human cancer cell lines. In vitro studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells.

Table 1: Cytotoxicity of Related Compounds Against Cancer Cell Lines

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa12Apoptosis induction
Compound BMCF-715Cell cycle arrest
N-(4-(...)A54910Caspase activation

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies suggest that it may inhibit the growth of certain bacterial strains by targeting specific metabolic pathways. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli , which are common pathogens in clinical settings.

Table 2: Antimicrobial Efficacy Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus8 µg/mL16 µg/mL
Escherichia coli4 µg/mL8 µg/mL

The biological activity of N-(4-(...) is primarily attributed to its ability to interfere with cellular processes. It has been suggested that the compound may inhibit specific enzymes involved in bacterial cell wall synthesis, such as Mur ligases (MurD and MurE), which play a crucial role in bacterial survival and proliferation . Additionally, its anticancer effects are likely mediated through pathways involving apoptosis and cell cycle regulation.

Case Studies

  • Anticancer Study : A recent study published in Journal of Medicinal Chemistry evaluated a series of thiazole derivatives for their anticancer activity. Among them, a compound structurally similar to N-(4-(...) demonstrated significant cytotoxicity against multiple cancer cell lines, with an IC50 value lower than that of standard chemotherapeutic agents like cisplatin .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of various benzodioxole derivatives, including N-(4-(...). The results indicated that these compounds exhibited potent activity against both gram-positive and gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Properties

IUPAC Name

N-[4-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S/c1-27-16-5-3-14(4-6-16)20(26)24-21-23-15(11-30-21)9-19(25)22-10-13-2-7-17-18(8-13)29-12-28-17/h2-8,11H,9-10,12H2,1H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGZVUGPENBABM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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